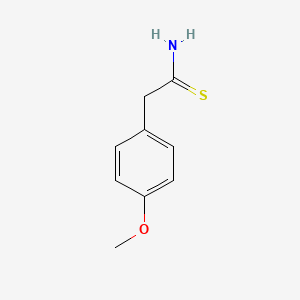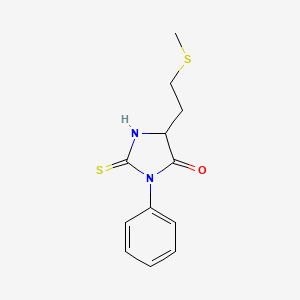
9H-Xanthène-9-méthanol
Vue d'ensemble
Description
9H-Xanthene-9-methanol is an organic compound belonging to the xanthene family. Xanthenes are tricyclic molecules with a dibenzo-γ-pyrone scaffold, known for their diverse biological activities and applications in various fields. 9H-Xanthene-9-methanol, specifically, features a hydroxymethyl group attached to the 9th position of the xanthene core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Applications De Recherche Scientifique
9H-Xanthene-9-methanol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of xanthene dyes.
Biology: The compound is used in the study of enzyme mechanisms and as a fluorescent probe in biological assays.
Medicine: 9H-Xanthene-9-methanol derivatives exhibit potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
9H-Xanthene-9-methanol, also known as (9H-xanthen-9-yl)methanol, is a type of xanthone, a class of compounds known for their diverse biological activities Many xanthone structures have shown promising biological activities, suggesting that they interact with multiple targets in the body .
Mode of Action
It is thought to activate the immune system by transferring reactions and promoting the production of antibodies . It also shows anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes .
Biochemical Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Result of Action
Xanthones owning a unique 9h-xanthen-9-one scaffold are endowed with a large diversity of medical applications, including antioxidant and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-9-methanol typically involves the reaction of xanthene with formaldehyde under acidic or basic conditions. One common method is the condensation of xanthene with paraformaldehyde in the presence of a strong acid catalyst, such as hydrochloric acid, to yield 9H-Xanthene-9-methanol.
Industrial Production Methods: Industrial production of 9H-Xanthene-9-methanol often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts like Lewis acids or transition metal complexes can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Xanthene-9-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 9H-xanthene-9-carboxaldehyde or further to 9H-xanthene-9-carboxylic acid.
Reduction: The compound can be reduced to form 9H-xanthene-9-methanol derivatives with different substituents.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: 9H-xanthene-9-carboxaldehyde, 9H-xanthene-9-carboxylic acid.
Reduction: Various 9H-xanthene-9-methanol derivatives.
Substitution: Halogenated or aminated xanthene derivatives.
Comparaison Avec Des Composés Similaires
Xanthone: A structurally related compound with a ketone group at the 9th position instead of a hydroxymethyl group.
9H-Xanthene-9-carboxaldehyde: An oxidation product of 9H-Xanthene-9-methanol with an aldehyde group.
9H-Xanthene-9-carboxylic acid: A further oxidized form with a carboxylic acid group.
Uniqueness: 9H-Xanthene-9-methanol is unique due to its hydroxymethyl group, which provides versatility in chemical modifications and applications. Its derivatives can be tailored for specific biological or industrial purposes, making it a valuable compound in various research and development fields.
Propriétés
IUPAC Name |
9H-xanthen-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODHGYGQZLHGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384280 | |
| Record name | 9H-Xanthene-9-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5490-92-6 | |
| Record name | 9H-Xanthene-9-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



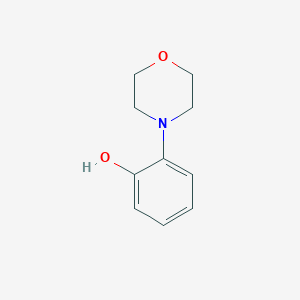
![5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1351177.png)
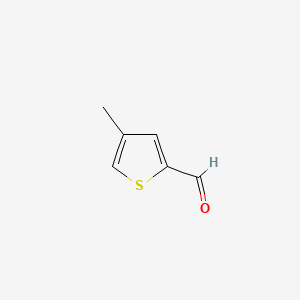
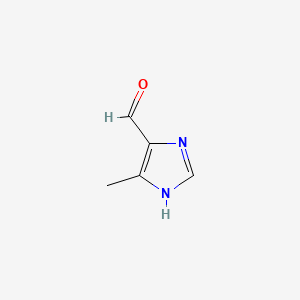
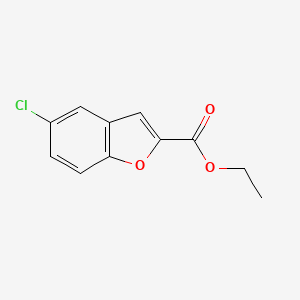

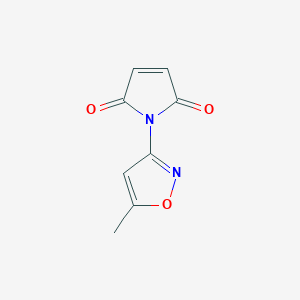
![N1-[3-(Methylthio)phenyl]-2-chloroacetamide](/img/structure/B1351190.png)

